![molecular formula C12H14F3N3O B2488136 (4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone CAS No. 1092346-41-2](/img/structure/B2488136.png)
(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds and piperidine derivatives has been reported through various chemical reactions. For example, Chaudhari et al. (2012) described a method for synthesizing trifluoromethyl-containing methanone derivatives, emphasizing the significance of fluorinated compounds in enhancing antimicrobial activity. This method might be relevant for synthesizing "(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone" due to the presence of a trifluoromethyl group and its potential biological applications (Chaudhari, 2012).
Molecular Structure Analysis
The structural analysis of related compounds, such as those by Lakshminarayana et al. (2009), provides insight into the crystal and molecular structure, including details on intermolecular hydrogen bonding which could be relevant for understanding the molecular structure of "this compound" (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on similar compounds, such as the work by Zhang et al. (2020) on synthesizing heterocycles containing piperidine and pyridine rings, highlights the chemical reactions these compounds undergo and their potential properties. Such studies could provide a foundation for understanding the reactivity and chemical properties of "this compound" (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of closely related compounds have been explored through various spectroscopic and crystallographic techniques, offering a glimpse into how "this compound" might be characterized in terms of its physical attributes.
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, including their synthesis and functional group reactions, provide a basis for predicting the chemical behavior of "this compound". Studies such as those by Huang et al. (2021) on boric acid ester intermediates demonstrate the importance of structural analysis in understanding a compound's chemical properties (Huang et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : This compound is utilized in the synthesis of novel heterocyclic compounds. For example, a dipolar cycloaddition reaction was developed to access P2X7 antagonists, essential for mood disorder treatment studies, where this compound played a critical role in the creation of these new compounds (Chrovian et al., 2018).
Antibacterial Activity : Triazole analogues of piperazine, including derivatives of this compound, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria, indicating its potential in the development of new antimicrobial agents (Nagaraj et al., 2018).
Structural Analysis : Studies have also focused on understanding the molecular and crystal structure of similar compounds, which aids in the development of new materials with potential applications in various fields (Lakshminarayana et al., 2009).
Neuropharmacology : In neuropharmacology, derivatives of this compound have shown potential for treating mood disorders and improving cognitive and motor functions in certain syndrome models, highlighting its relevance in medical research (Liu et al., 2019).
Antimicrobial and Anticancer Activities : Another study synthesized novel compounds for evaluation of their antimicrobial and anticancer activities, demonstrating the compound's significance in the search for new therapeutic agents (Katariya et al., 2021).
Photophysical Analysis for Sensor Development : The compound and its derivatives have been used in synthesizing materials that exhibit fluorescent properties, useful in developing sensors for specific ions like iron (Fe(III)) (Thirumurugan et al., 2011).
Synthesis of Fluorine-Containing Compounds : Its derivatives have also been used in the synthesis of fluorine-containing compounds, indicating its importance in the field of organic chemistry and materials science (Joshi et al., 1986).
Direcciones Futuras
The future directions for the research and application of this compound and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
(4-methylpiperazin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c1-17-4-6-18(7-5-17)11(19)9-2-3-10(16-8-9)12(13,14)15/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLMNTCXVXWJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

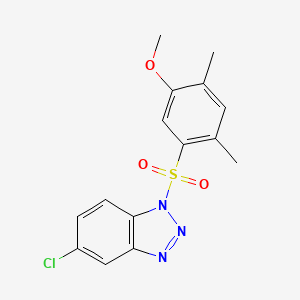
![(1R,2R)-2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2488054.png)
![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
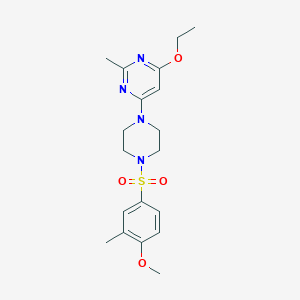
![1-(4-{2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazin-1-yl)prop-2-en-1-one](/img/structure/B2488059.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)
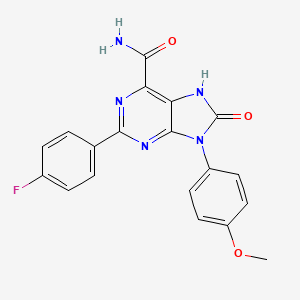


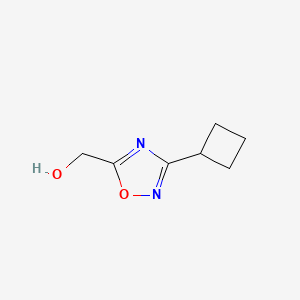
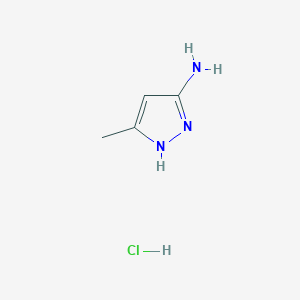
![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)